Trisodium hexafluoroferrate(3-)

Description

BenchChem offers high-quality Trisodium hexafluoroferrate(3-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trisodium hexafluoroferrate(3-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

20955-11-7 |

|---|---|

Formule moléculaire |

F6FeNa3 |

Poids moléculaire |

238.80 g/mol |

Nom IUPAC |

trisodium;hexafluoroiron(3-) |

InChI |

InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |

Clé InChI |

NXXJJPQQCLIRPD-UHFFFAOYSA-H |

SMILES |

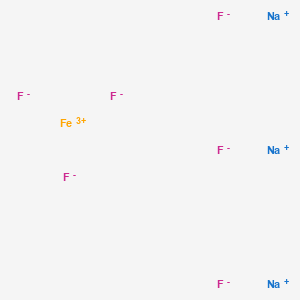

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Fe+3] |

SMILES canonique |

F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |

Description physique |

Powder; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Foundational & Exploratory

chemical properties of sodium hexafluoroferrate(III)

An In-depth Technical Guide to the Chemical Properties of Sodium Hexafluoroferrate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexafluoroferrate(III) (Na₃FeF₆) is an inorganic compound with significant applications across various scientific disciplines, including materials science, analytical chemistry, and electrochemistry.[1] Its unique properties, stemming from its complex hexafluoroferrate(III) anion, make it a compound of interest for advanced research.[1] Notably, it is being explored for its potential in pharmaceutical research, particularly in drug formulation and delivery systems.[1] This guide provides a comprehensive overview of the known chemical and physical properties of sodium hexafluoroferrate(III), details experimental protocols for its synthesis and characterization, and summarizes its current applications.

Chemical and Physical Properties

Sodium hexafluoroferrate(III) is a powder at room temperature.[2][3] It is recognized for its role as a source of iron in various chemical reactions and as a reagent in the synthesis of specialized materials like magnetic nanoparticles.[1]

General Chemical Identifiers

The fundamental identifiers for sodium hexafluoroferrate(III) are summarized below.

| Identifier | Value | Source |

| CAS Number | 20955-11-7 | [1][2][3] |

| Molecular Formula | Na₃FeF₆ | [1][2][3] |

| Molecular Weight | 238.80 g/mol | [1][2][3] |

| IUPAC Name | trisodium;hexafluoroiron(3-) | [2] |

| Synonyms | Sodium fluoferrate(III), Trisodium hexafluoroferrate | [2] |

| EC Number | 244-124-5 | [3] |

| PubChem CID | 44890703 | [2] |

Physical and Structural Properties

| Property | Value | Source |

| Physical Form | Powder | [2][3][4] |

| Crystal Structure | Monoclinic | [5] |

| Space Group | P21/c | [5] |

| Melting Point | N/A | [6] |

| Boiling Point | N/A | [6] |

| Solubility in H₂O | N/A | [6] |

Note: While specific solubility data for Na₃FeF₆ is not available, metallic fluorides exhibit varied solubility. Alkali fluorides are typically soluble, while many transition metal trifluorides are insoluble.[7] To enhance the solubility of powdered samples for experimental use, it is suggested to heat the solution to 37°C and agitate it in an ultrasonic bath.[8]

Experimental Protocols

Synthesis: One-Pot Hydrothermal Method

A facile one-pot hydrothermal process has been successfully used to synthesize micro-particles of sodium hexafluoroferrate(III).[5] While the exact precursors and ratios are proprietary to specific studies, a general representative protocol is outlined below.

Objective: To synthesize crystalline Na₃FeF₆ micro-particles.

Materials:

-

An iron(III) salt (e.g., FeCl₃, Fe(NO₃)₃)

-

A sodium salt (e.g., NaCl, NaNO₃)

-

A fluoride source (e.g., NaF, NH₄F, HF)

-

Deionized water

Methodology:

-

Precursor Solution: Stoichiometric amounts of the iron(III) salt, sodium salt, and fluoride source are dissolved in deionized water under constant stirring to form a homogeneous solution.

-

Autoclave Sealing: The resulting solution is transferred into a Teflon-lined stainless steel autoclave. The autoclave is sealed tightly.

-

Hydrothermal Reaction: The autoclave is placed in a furnace and heated to a specific temperature (typically between 150-250°C) for a predetermined duration (e.g., 12-24 hours). The autogenous pressure developed at this temperature facilitates the crystallization process.

-

Cooling and Collection: The autoclave is allowed to cool down to room temperature naturally. The solid product is then collected by centrifugation or filtration.

-

Washing: The collected powder is washed several times with deionized water and ethanol to remove any unreacted ions and organic residues.

-

Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

Caption: Workflow for the hydrothermal synthesis of Na₃FeF₆.

Characterization Techniques

X-ray Diffraction (XRD): XRD is a primary technique used to confirm the crystal structure and phase purity of the synthesized Na₃FeF₆. The analysis involves directing X-rays onto the powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is then compared with standard patterns to identify the crystalline phase and determine lattice parameters, confirming the monoclinic P21/c structure.[5]

Scanning Electron Microscopy (SEM): SEM is employed to investigate the morphology and size of the synthesized particles.[5] In this technique, a focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample produces various signals that are collected to form an image. For Na₃FeF₆, SEM analysis has revealed regular octahedral-shaped micro-particles.[5]

Key Chemical Characteristics

Thermal Decomposition

Vibrational Spectra

The vibrational properties of hexafluoro complexes are typically studied using Infrared (IR) and Raman spectroscopy.[11] For the [FeF₆]³⁻ anion, which has octahedral symmetry, specific vibrational modes are expected. While a detailed vibrational analysis for Na₃FeF₆ is not available in the searched literature, the structure of the sodium salt of related hexahalo complexes is a subject of ongoing discussion, which can influence the interpretation of its spectra.[11]

Applications in Research and Drug Development

Sodium hexafluoroferrate(III) is a versatile compound with applications in several key areas of research.[1]

Caption: Key research applications of Sodium Hexafluoroferrate(III).

-

Materials Science: It is used in the synthesis of magnetic materials, which are crucial for high-performance magnets in electronic devices.[1]

-

Analytical Chemistry: The compound serves as a reagent in techniques like spectrophotometry for the determination of iron and other metals in samples.[1]

-

Electrochemistry: Its electrochemical properties are utilized in the development of sensors for detecting metal ions.[1]

-

Environmental Science: It shows promise in water treatment for the removal of heavy metals and other contaminants.[1]

-

Pharmaceutical Research: A significant area of interest is its potential application in drug formulation and delivery. It is being explored for its ability to enhance the stability and efficacy of certain medications.[1] Its role may be as a stabilizer, a component in a controlled-release matrix, or as a source of fluoride and iron in specific therapeutic contexts.

Safety and Handling

Proper handling of sodium hexafluoroferrate(III) is essential in a laboratory setting. It may cause irritation.[4]

Exposure Limits and Safety Data

The following table summarizes the key safety information and occupational exposure limits.

| Parameter | Value | Source |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 dust mask (US) | [3] |

| Storage Class | 11 - Combustible Solids | [3] |

| OSHA PEL | 2.5 mg/m³ (as F) | [2][4] |

| ACGIH TLV | 2.5 mg/m³ (as F) | [2][4] |

| ACGIH BEI | Fluorides in urine: 2 mg/L (prior to shift) or 3 mg/L (at end of shift) | [2][4] |

| WGK (Germany) | WGK 3 (highly hazardous to water) | [3] |

Conclusion

Sodium hexafluoroferrate(III) is a compound with a well-defined structure and a growing list of applications. While some of its fundamental physical properties require further investigation, its utility in materials science and analytical chemistry is clearly established. For professionals in drug development, Na₃FeF₆ represents an intriguing possibility for formulating more stable and effective therapeutic agents. Future research should focus on elucidating its specific mechanisms of action in biological systems and further detailing its toxicological profile to ensure its safe application in pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium hexafluoroferrate(III) 20955-11-7 [sigmaaldrich.com]

- 4. Sodium hexafluoroferrate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. Sodium Hexafluoroferrate(III),CAS : 20955-11-7 [eforu-rareearth.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Configuration of the [FeF₆]³⁻ Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of the hexafluoroferrate(III) ion, [FeF₆]³⁻. The content herein details the theoretical framework, experimental determination, and magnetic properties of this high-spin octahedral complex, offering valuable insights for professionals in chemistry and drug development.

Introduction

The hexafluoroferrate(III) complex, [FeF₆]³⁻, serves as a classic example of a high-spin octahedral coordination compound. Understanding its electronic structure is fundamental to grasping the principles of ligand field theory and its implications for the magnetic and spectroscopic properties of transition metal complexes. This guide will delve into the oxidation state of the central iron atom, the d-orbital splitting under the influence of a weak fluoride ligand field, the resulting electronic configuration, and the experimental methodologies used to verify these properties.

Theoretical Framework

Oxidation State of Iron

In the [FeF₆]³⁻ complex, the fluoride ion (F⁻) is a monodentate ligand with a charge of -1. With six fluoride ligands, the total negative charge from the ligands is -6. To achieve the overall complex charge of -3, the central iron atom must possess an oxidation state of +3.

The neutral iron atom (Fe) has an atomic number of 26 and a ground-state electronic configuration of [Ar] 3d⁶ 4s². The iron(III) ion (Fe³⁺) is formed by the loss of three electrons, two from the 4s orbital and one from the 3d orbital, resulting in a d⁵ electronic configuration: [Ar] 3d⁵ [1][2][3].

Ligand Field Theory and d-Orbital Splitting

According to ligand field theory, in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two energy levels by the electrostatic field of the surrounding ligands[4][5]. These are the lower energy t₂g set (dxy, dyz, dxz) and the higher energy eg set (dx²-y², dz²). The energy difference between these two sets is denoted as the crystal field splitting energy (Δo).

The magnitude of Δo is determined by the nature of the ligands. Fluoride (F⁻) is a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals.

High-Spin Configuration

For a d⁵ metal ion like Fe³⁺, there are two possible ways to distribute the five d-electrons in the split orbitals:

-

Low-Spin: If the crystal field splitting energy (Δo) is larger than the pairing energy (P), the energy required to pair two electrons in the same orbital, the electrons will first fill the lower energy t₂g orbitals before occupying the higher energy eg orbitals. This would result in a configuration of t₂g⁵ eg⁰.

-

High-Spin: If the crystal field splitting energy (Δo) is smaller than the pairing energy (P), it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than pairing up in the t₂g orbitals. This leads to a high-spin configuration[6].

Since F⁻ is a weak-field ligand, the Δo in [FeF₆]³⁻ is small. Consequently, the complex adopts a high-spin configuration [1][7][8]. The five d-electrons are distributed to maximize the total spin, resulting in the electronic configuration of t₂g³ eg² [2][8]. This configuration possesses five unpaired electrons[1][2][9].

Quantitative Data

The electronic configuration and high-spin nature of [FeF₆]³⁻ give rise to specific, measurable properties. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Oxidation State of Fe | +3 | |

| d-electron Count of Fe³⁺ | 5 | [2][3] |

| Electronic Configuration | t₂g³ eg² (high-spin) | [2] |

| Number of Unpaired Electrons | 5 | [1][2][9] |

| Calculated Magnetic Moment (μ) | ~5.92 Bohr Magnetons | [3][10] |

| Crystal Field Stabilization Energy (CFSE) | 0 | |

| Hybridization | sp³d² |

Note: The magnetic moment is calculated using the spin-only formula: μ = √n(n+2), where n is the number of unpaired electrons.

Experimental Protocols

The theoretical electronic configuration of [FeF₆]³⁻ is confirmed through experimental techniques, primarily magnetic susceptibility measurements and UV-Vis spectroscopy.

Magnetic Susceptibility Measurement using the Gouy Method

Objective: To determine the number of unpaired electrons in the [FeF₆]³⁻ complex by measuring its magnetic susceptibility.

Methodology:

-

Sample Preparation: A pure, powdered sample of a salt of [FeF₆]³⁻ (e.g., K₃[FeF₆]) is packed uniformly into a long, cylindrical Gouy tube. The mass of the empty tube and the mass of the tube with the sample are accurately recorded.

-

Initial Measurement (without magnetic field): The Gouy tube containing the sample is suspended from a sensitive balance, with the bottom of the sample positioned between the poles of an electromagnet. The initial weight of the sample is recorded with the electromagnet turned off.

-

Second Measurement (with magnetic field): The electromagnet is turned on to a calibrated, strong magnetic field. The apparent change in the mass of the sample is recorded. Paramagnetic substances like [FeF₆]³⁻ will be drawn into the magnetic field, resulting in an apparent increase in mass.

-

Calibration: The procedure is repeated with a standard substance of known magnetic susceptibility (e.g., HgCo(SCN)₄) to calibrate the instrument.

-

Calculation: The mass change is used to calculate the gram magnetic susceptibility (χg), which is then converted to the molar magnetic susceptibility (χm). The effective magnetic moment (μeff) is then calculated from the molar susceptibility. Finally, the number of unpaired electrons (n) is determined from the spin-only magnetic moment formula.

UV-Vis Spectroscopy for Crystal Field Splitting

Objective: To observe the d-d electronic transitions and estimate the crystal field splitting energy (Δo).

Methodology:

-

Sample Preparation: A solution of a salt of [FeF₆]³⁻ of a known concentration is prepared in a suitable solvent that does not absorb in the visible region.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank (the pure solvent).

-

Data Acquisition: The prepared solution is placed in a cuvette, and the absorbance spectrum is recorded over the ultraviolet and visible range.

-

Analysis: For a high-spin d⁵ complex like [FeF₆]³⁻, all d-d transitions are spin-forbidden, resulting in very weak and broad absorption bands. The energy corresponding to the lowest energy spin-forbidden transition can provide an estimate of Δo. However, due to the low intensity of these bands, determining an accurate value for Δo from the UV-Vis spectrum of [FeF₆]³⁻ is challenging.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic configuration of the [FeF₆]³⁻ complex.

Caption: d-orbital splitting in a high-spin d⁵ octahedral complex.

Caption: Experimental workflow for determining the electronic configuration.

References

- 1. scribd.com [scribd.com]

- 2. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 3. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 4. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gouy balance - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

magnetic properties of high-spin Fe(III) complexes

An In-depth Technical Guide to the Magnetic Properties of High-Spin Fe(III) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) complexes are ubiquitous in biological systems and synthetic chemistry, playing critical roles in catalysis, electron transfer, and as therapeutic and diagnostic agents. The magnetic properties of these complexes are of paramount importance as they provide deep insights into their electronic structure, coordination environment, and reactivity. High-spin iron(III) centers, with a d⁵ electron configuration, possess a unique set of magnetic characteristics governed by the interplay of the ligand field, spin-orbit coupling, and zero-field splitting. This guide provides a comprehensive overview of the theoretical underpinnings and experimental determination of the , tailored for professionals in research and drug development.

Theoretical Background

Electron Configuration and Spin State

The Fe(III) ion has a 3d⁵ electron configuration. In an octahedral ligand field, the five d-orbitals are split into a lower energy t₂g set and a higher energy eg set. For a high-spin configuration, the five d-electrons occupy all five d-orbitals individually before any pairing occurs, in accordance with Hund's rule. This results in a total spin quantum number (S) of 5/2, corresponding to five unpaired electrons.[1] The ground state for a high-spin d⁵ ion in an octahedral field is the orbitally non-degenerate ⁶A₁g state.

Magnetic Moment

The magnetic moment of a complex arises from the spin and orbital angular momenta of its unpaired electrons. For high-spin Fe(III) complexes, the ground state is orbitally non-degenerate, and therefore, the contribution from orbital angular momentum is largely quenched. The magnetic moment can be approximated by the spin-only formula[2]:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For a high-spin Fe(III) complex with n=5, the theoretical spin-only magnetic moment is 5.92 Bohr Magnetons (μB).[1] Experimental values are typically in the range of 5.7-6.0 μB.[1][2]

Zero-Field Splitting (ZFS)

Although the ⁶A₁g ground state is spherically symmetric in a perfectly octahedral environment, distortions in the coordination geometry can lift the degeneracy of the spin sublevels even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS).[3] ZFS arises from a combination of spin-orbit coupling with excited states and is a critical parameter in understanding the magnetic anisotropy of high-spin Fe(III) complexes.[3][4] The ZFS is described by the axial (D) and rhombic (E) parameters. For systems with axial symmetry, the ZFS Hamiltonian is given by:

H_ZFS = D[S_z² - S(S+1)/3]

For systems with lower symmetry, a rhombic term is added:

H_ZFS = D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

The magnitude and sign of D and E provide valuable information about the electronic structure and coordination environment of the Fe(III) center.

Quantitative Magnetic Data

The following tables summarize key magnetic parameters for a selection of high-spin Fe(III) complexes reported in the literature.

Table 1: Magnetic Moments of High-Spin Fe(III) Complexes

| Complex | Magnetic Moment (μ_eff / μB) | Temperature (K) | Reference |

| [Fe(H₂O)₆]³⁺ | ~5.9 | Room Temp | [2] |

| [Fe(acac)₃] | 5.8 - 5.9 | 80-300 | [5] |

| --INVALID-LINK--₃ | 5.98 | 290 | [6] |

| [Fe(L¹)₂]Cl·H₂O | High-Spin | Variable | [7] |

| [Fe(L²)₂]Cl·4H₂O·0.5MeOH | High-Spin | Variable | [7] |

Table 2: Zero-Field Splitting Parameters for High-Spin Fe(III) Complexes

| Complex | D (cm⁻¹) | E/D | Method | Reference |

| --INVALID-LINK--₃ | +0.1730 | 0.00 | Multi-frequency EPR | [8] |

| --INVALID-LINK--₃ (at 5K) | +0.1970 | 0.086 | Multi-frequency EPR | [8] |

| [FeL(N₃)]·CH₃OH | -1.78 | - | Magnetic Investigations | [7] |

| [Fe(L¹)₂]Cl·H₂O | 5.5 | - | Magnetic Investigations | [7] |

| [Fe(L²)₂]Cl·4H₂O·0.5MeOH | 9.5 | - | Magnetic Investigations | [7] |

Experimental Protocols

Accurate determination of the relies on a suite of sophisticated experimental techniques.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of a sample as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A precisely weighed amount of the powdered sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed within a superconducting pick-up coil. As the sample moves through the coil, it induces a current that is proportional to the sample's magnetic moment. This current is detected by the SQUID sensor.[9]

-

Data Acquisition: Measurements are typically performed over a wide temperature range (e.g., 2-300 K) at a constant applied magnetic field.

-

Data Analysis: The raw data (magnetic moment vs. temperature) is used to calculate the magnetic susceptibility (χ). The product of molar susceptibility and temperature (χMT) is then plotted against temperature. For a simple paramagnetic system, χMT is expected to be constant. Deviations from this behavior can indicate magnetic exchange interactions or zero-field splitting.[10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, including high-spin Fe(III) complexes. It provides detailed information about the electronic environment of the metal center.

Methodology:

-

Sample Preparation: The sample can be a frozen solution, a powder, or a single crystal.

-

Measurement: The sample is placed in a resonant cavity within a strong magnetic field and irradiated with microwaves. Transitions between the electron spin energy levels are induced when the energy of the microwaves matches the energy difference between the spin states.

-

Data Acquisition: The absorption of microwave radiation is recorded as the magnetic field is swept. EPR spectra are typically recorded at multiple microwave frequencies (e.g., X-band, Q-band) to accurately determine the g-values and ZFS parameters.[6][8]

-

Data Analysis: The resulting spectrum is analyzed to extract the g-values and the zero-field splitting parameters D and E. For high-spin Fe(III), the spectra can be complex, and simulations are often required to accurately determine these parameters.[8]

Evans Method (NMR Spectroscopy)

The Evans method is a solution-based technique that utilizes NMR spectroscopy to determine the magnetic susceptibility of a paramagnetic compound.[11][12]

Methodology:

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of the paramagnetic complex in a suitable solvent with a known concentration. The other contains only the pure solvent. A coaxial insert containing the pure solvent is placed inside the NMR tube with the sample solution.[13]

-

Measurement: The ¹H NMR spectrum of the sample is acquired. The presence of the paramagnetic species causes a shift in the resonance of the solvent protons.[11]

-

Data Acquisition: The chemical shift difference (Δδ) between the solvent peak in the sample solution and the pure solvent is measured.

-

Data Analysis: The molar magnetic susceptibility (χ_M) is calculated using the following equation[14]:

χ_M = (3Δf / (4πfm)) + χ₀ + (χ₀(d₀ - d_s) / m)

Where Δf is the frequency difference, f is the spectrometer frequency, m is the concentration, χ₀ is the mass susceptibility of the solvent, and d₀ and d_s are the densities of the solvent and solution, respectively. The effective magnetic moment (μ_eff) can then be calculated from χ_M.

Visualizations

The following diagrams illustrate key concepts and workflows related to the .

Caption: d-orbital splitting in a high-spin octahedral Fe(III) complex.

Caption: Experimental workflow for SQUID magnetometry.

References

- 1. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]

- 2. home.iitk.ac.in [home.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iim.unam.mx [iim.unam.mx]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Research – Chemistry SQUID Magnetic Property Measurement System – UW–Madison [squid.chem.wisc.edu]

- 11. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 12. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

The Genesis of Hexafluoroferrate(3-): A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a cornerstone of modern coordination chemistry, serving as a fundamental example of a high-spin octahedral complex. Its discovery, however, was not a singular event but rather an incremental step in the nascent field of inorganic chemistry in the early 19th century. This technical guide delves into the historical context surrounding the emergence of hexafluoroferrate(3-), detailing the likely experimental pathways of its first synthesis and characterization. While a definitive "discovery" paper remains elusive, this document pieces together the scientific milieu of the time, dominated by the meticulous analytical work of chemists like Jöns Jacob Berzelius. Furthermore, it provides contemporary experimental protocols and quantitative data that mirror the foundational investigations into this significant coordination complex.

Historical Context: An Era of Analytical Precision

The early 19th century was a period of profound advancement in the understanding of chemical composition. The work of Jöns Jacob Berzelius, a central figure of this era, established a new standard of accuracy in determining the atomic weights of elements and the stoichiometry of compounds.[1][2][3] His extensive analyses of minerals and inorganic substances laid the groundwork for a systematic understanding of chemical reactions.[4][5]

The discovery of hydrofluoric acid in the late 18th century and the subsequent isolation of fluorine by Henri Moissan in 1886 were pivotal moments in fluorine chemistry.[6][7] However, the study of inorganic fluoride compounds predates Moissan's achievement. Chemists of the early 19th century, including Berzelius, investigated the properties of various metallic fluorides. It is within this context of burgeoning analytical chemistry and the exploration of fluoride compounds that the first synthesis of hexafluoroferrate(3-) likely occurred.

While no single publication explicitly claims the "discovery" of hexafluoroferrate(3-), its formation as a double salt of iron(III) fluoride and an alkali metal fluoride would have been a logical outcome of the systematic investigation of fluoride salts, a common practice at the time. The formation of such complex salts was a topic of interest, and their characterization would have been pursued through the analytical methods pioneered by Berzelius and his contemporaries. The scientific journal Annales de Chimie et de Physique, which began publication in 1816, served as a primary platform for disseminating such findings in the chemical sciences.[8][9][10]

Pioneering Synthesis: A Likely Experimental Protocol

The first synthesis of a hexafluoroferrate(3-) salt was likely achieved through the reaction of iron(III) fluoride with an alkali metal fluoride in an aqueous solution. The following protocol is a modern representation of what would have been a plausible early synthesis.

Objective: To synthesize potassium hexafluoroferrate(III) (K₃[FeF₆]).

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium fluoride (KF)

-

Hydrofluoric acid (HF), 40% aqueous solution

-

Distilled water

-

Ethanol

Methodology:

-

Preparation of Iron(III) Hydroxide: A solution of iron(III) chloride hexahydrate in distilled water is treated with a stoichiometric amount of a weak base (e.g., ammonia solution) to precipitate iron(III) hydroxide (Fe(OH)₃). The precipitate is then thoroughly washed with distilled water to remove chloride ions.

-

Formation of Iron(III) Fluoride Solution: The freshly prepared iron(III) hydroxide is dissolved in a minimal amount of 40% hydrofluoric acid. This step results in the formation of a solution containing iron(III) fluoride.

-

Precipitation of Potassium Hexafluoroferrate(III): A concentrated aqueous solution of potassium fluoride is added to the iron(III) fluoride solution. The addition of the KF solution provides the fluoride ligands and the counter-ions necessary to form the complex salt.

-

Crystallization and Isolation: The resulting solution is concentrated by gentle heating to induce crystallization. The pale pink crystals of potassium hexafluoroferrate(III) that form upon cooling are collected by filtration, washed with cold ethanol, and dried in a desiccator.

Quantitative Data

The precise quantitative data from the initial discovery of hexafluoroferrate(3-) is not available. However, modern analytical techniques provide a wealth of information about its properties. The following table summarizes key quantitative data for potassium hexafluoroferrate(III).

| Property | Value |

| Chemical Formula | K₃[FeF₆] |

| Molar Mass | 281.13 g/mol |

| Appearance | Pale pink crystalline solid |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Magnetic Moment (μ_eff) | ~5.9 μ_B |

| Solubility in Water | Soluble |

Logical Pathway to Discovery

The discovery of hexafluoroferrate(3-) can be visualized as a logical progression of scientific inquiry, starting from the fundamental study of elements and simple salts to the characterization of more complex coordination compounds.

Caption: Logical progression from basic elemental studies to the characterization of hexafluoroferrate(3-).

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical modern workflow for the synthesis and characterization of a hexafluoroferrate(3-) salt, reflecting the types of analyses that would have been foundational in its initial study, albeit with more primitive techniques.

References

- 1. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 2. Jöns Jacob Berzelius | Swedish Chemist & Pioneer of Modern Chemistry | Britannica [britannica.com]

- 3. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]

- 4. Berzelius analyses [web.lemoyne.edu]

- 5. Berzelius analyses: teaching notes [web.lemoyne.edu]

- 6. History of fluorine - Wikipedia [en.wikipedia.org]

- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annales de Chimie et de Physique archives [onlinebooks.library.upenn.edu]

- 9. Annales de chimie et de physique | 1816 | Gallica [gallica.bnf.fr]

- 10. Annales de Chimie et de Physique. Année 1816 - Volume I - Tome Premier Tome 1 : Sur les... [librairie-du-cardinal.com]

An In-depth Technical Guide to the Fundamental Principles of Coordination in Hexafluoroferrate(III)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the electronic structure, bonding theories, and magnetic properties of the hexafluoroferrate(III) anion, [FeF₆]³⁻. It serves as a comprehensive reference, integrating theoretical principles with experimental data and methodologies.

Introduction: The [FeF₆]³⁻ Anion

The hexafluoroferrate(III) anion, [FeF₆]³⁻, is a classic example of a coordination complex that is central to understanding the principles of metal-ligand interactions. It consists of a central iron atom in the +3 oxidation state surrounded by six fluoride ligands in an octahedral geometry. The distinct properties of this complex, particularly its high-spin electronic state and magnetic behavior, are dictated by the nature of the iron(III) ion and the weak-field characteristics of the fluoride ligands. This guide will explore the coordination in [FeF₆]³⁻ through the lenses of Crystal Field Theory (CFT), Ligand Field Theory (LFT), and Molecular Orbital (MO) Theory, providing a robust framework for its characterization.

Electronic Structure and High-Spin Configuration

The electronic properties of [FeF₆]³⁻ are foundational to its behavior.

-

Oxidation State of Iron: In the [FeF₆]³⁻ complex, each of the six fluoride (F⁻) ligands carries a -1 charge. To achieve the overall -3 charge of the anion, the central iron atom must be in the +3 oxidation state (Fe³⁺).

-

Electron Configuration: A neutral iron atom (Z=26) has the electron configuration [Ar] 3d⁶ 4s². Upon losing three electrons to form the Fe³⁺ ion, the configuration becomes [Ar] 3d⁵ .

-

High-Spin State: The fluoride ion is classified as a weak-field ligand in the spectrochemical series. This means it causes only a small splitting of the d-orbital energies. Consequently, the energy required to pair electrons in the lower energy d-orbitals is greater than the energy required to place them in the higher energy d-orbitals. Following Hund's rule, the five d-electrons remain unpaired, occupying all five d-orbitals singly. This results in a high-spin d⁵ configuration .

Theories of Bonding and Coordination

The interaction between the Fe³⁺ ion and the six F⁻ ligands can be described by several theoretical models, each offering a different level of insight.

Crystal Field Theory (CFT)

CFT provides an electrostatic model to describe the splitting of the metal d-orbitals under the influence of the surrounding ligands.

In an octahedral field, the five degenerate d-orbitals of the Fe³⁺ ion split into two distinct energy levels:

-

A lower-energy, triply degenerate set called t₂g (dxy, dxz, dyz).

-

A higher-energy, doubly degenerate set called e₉ (dx²-y², dz²).

The energy separation between these levels is the crystal field splitting energy (Δₒ or 10Dq). For the high-spin d⁵ configuration of [FeF₆]³⁻, the electrons are distributed as t₂g³ e₉² . Because each orbital is exactly half-filled, the Crystal Field Stabilization Energy (CFSE) is zero (CFSE = 3 × -0.4Δₒ + 2 × +0.6Δₒ = 0).[1][2]

Caption: Crystal field splitting diagram for high-spin d⁵ Fe³⁺ in an octahedral field.

Ligand Field and Molecular Orbital (MO) Theory

LFT, an application of MO theory, provides a more complete description by incorporating the covalent nature of the metal-ligand bond. In [FeF₆]³⁻, the Fe³⁺ atomic orbitals (3d, 4s, 4p) combine with the ligand group orbitals (LGOs) of the six F⁻ ligands.

-

Sigma (σ) Bonding: The primary interaction is the formation of six σ-bonds. This occurs when the filled 2p orbitals of the fluoride ligands overlap with the empty 4s, 4p, and e₉ subset of the 3d orbitals on the Fe³⁺ ion. This results in six bonding (σ) and six anti-bonding (σ*) molecular orbitals.

-

Pi (π) Bonding: The filled p-orbitals on the fluoride ligands are also positioned to have a π-type overlap with the t₂g orbitals of the iron center. This interaction identifies fluoride as a π-donor ligand . The ligand p-orbitals are lower in energy than the metal t₂g orbitals, resulting in π-bonding and π-antibonding MOs. The metal's t₂g electrons occupy the resulting π-antibonding orbitals, which effectively reduces the Δₒ value, reinforcing fluoride's status as a weak-field ligand.

The five d-electrons from Fe³⁺ occupy the higher energy non-bonding and anti-bonding orbitals. In the high-spin case, they fill the t₂g (non-bonding/π) and e₉ (σ*) orbitals to maximize spin multiplicity.

Caption: Simplified σ-bonding MO diagram for the [FeF₆]³⁻ complex.

Magnetic and Spectroscopic Properties

The electronic structure of [FeF₆]³⁻ gives rise to its characteristic magnetic and spectroscopic properties.

Magnetism

With a high-spin d⁵ configuration (t₂g³ e₉²), the complex has five unpaired electrons . This makes the [FeF₆]³⁻ anion strongly paramagnetic .[3] The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=5:

μ_so = √[5(5+2)] = √35 ≈ 5.92 Bohr Magnetons (BM) [4][5]

This value is in close agreement with experimentally determined magnetic moments for hexafluoroferrate(III) salts.

UV-Vis Spectroscopy

Electronic transitions between the t₂g and e₉ orbitals (d-d transitions) are responsible for the color of many transition metal complexes. However, for high-spin d⁵ ions like Fe³⁺ in [FeF₆]³⁻, these transitions are spin-forbidden . According to selection rules, a transition that involves a change in spin multiplicity (in this case, from a sextet ground state to a quartet excited state) is highly improbable. Consequently, [FeF₆]³⁻ is essentially colorless or appears as a very pale color, as it absorbs very little light in the visible region.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the [FeF₆]³⁻ anion, derived from experimental and theoretical studies.

| Parameter | Value | Method / Comment | Citation(s) |

| Oxidation State of Iron | +3 | Charge balance calculation | |

| d-Electron Count | 5 | For Fe³⁺ | |

| Spin State | High-Spin | Weak-field F⁻ ligands | |

| Electron Configuration | t₂g³ e₉² | Crystal Field Theory | |

| Unpaired Electrons (n) | 5 | Maximized spin multiplicity | |

| Calculated Magnetic Moment (μ_so) | ~5.92 BM | Spin-only formula | [4][5] |

| Crystal Field Stabilization Energy (CFSE) | 0 Δₒ | Spherically symmetric d⁵ configuration | [1][2] |

| Fe-F Bond Length | 1.96 Å | X-ray crystallography of K₃[FeF₆] | [7] |

Experimental Protocols

The characterization of [FeF₆]³⁻ and its salts relies on several key experimental techniques.

Synthesis of a Hexafluoroferrate(III) Salt

A common non-aqueous route for synthesizing potassium hexafluoroferrate(III) (K₃[FeF₆]) involves a solid-state reaction.

-

Reactants: Anhydrous potassium fluoride (KF) and anhydrous iron(III) fluoride (FeF₃).

-

Stoichiometry: A 3:1 molar ratio of KF to FeF₃ is used.

-

Procedure: The reactants are intimately mixed in a glovebox or other inert atmosphere to prevent moisture contamination.

-

Reaction: The mixture is heated in a sealed, inert container (e.g., a platinum or nickel crucible) under an inert gas stream (like argon).

-

Purification: The product is cooled under the inert atmosphere. Purity can be checked using techniques like Powder X-ray Diffraction (PXRD).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles.

-

Crystal Growth: Suitable single crystals of a [FeF₆]³⁻ salt (e.g., K₃[FeF₆]) are grown, often by slow cooling of a melt or from a non-aqueous solution.

-

Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group (e.g., K₃[FeF₆] is cubic, space group Fm-3m).[7]

-

Structure Refinement: The positions of the atoms are refined to generate a final structural model, from which parameters like the Fe-F bond length (1.96 Å) are obtained.[7]

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy balance is a classic and effective instrument for measuring the magnetic susceptibility of a paramagnetic sample.[8][9]

-

Sample Preparation: A powdered sample of a hexafluoroferrate(III) salt is packed uniformly into a long, cylindrical tube (the Gouy tube).

-

Initial Measurement: The tube is suspended from a sensitive balance so that its bottom end is positioned between the poles of a powerful electromagnet, while the top end is in a region of negligible magnetic field. The mass is recorded with the electromagnet turned off (m_a).[9]

-

Magnetic Measurement: The electromagnet is turned on to a known, high field strength. The paramagnetic sample is drawn into the magnetic field, causing an apparent increase in its mass. This new mass is recorded (m_b).[9]

-

Calculation: The change in mass (Δm = m_b - m_a) is directly proportional to the magnetic susceptibility of the sample. After calibration with a substance of known susceptibility (e.g., HgCo(SCN)₄), the susceptibility of the sample can be calculated.[10] From this, the effective magnetic moment is determined.

Caption: Experimental workflow for the synthesis and characterization of [FeF₆]³⁻ salts.

References

- 1. What is the CFSE for [FeF6]3- ? - CUETMOCK [cuetmock.com]

- 2. Crystal field stabilization energy for the complex, K3[FeF6] is [infinitylearn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What is the magnetic moment of [FeF6]3- | Filo [askfilo.com]

- 5. brainly.in [brainly.in]

- 6. chegg.com [chegg.com]

- 7. Hexafluoroferrate(3-) | Benchchem [benchchem.com]

- 8. oxfordreference.com [oxfordreference.com]

- 9. Gouy balance - Wikipedia [en.wikipedia.org]

- 10. dalalinstitute.com [dalalinstitute.com]

A Technical Guide to the Ligand Field Theory of Hexafluoroferrate(III), [FeF₆]³⁻

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the hexafluoroferrate(III) anion, [FeF₆]³⁻, through the lens of Ligand Field Theory (LFT). It details the electronic structure, magnetic properties, and spectroscopic characteristics of the complex, supplemented with experimental protocols and quantitative data.

Introduction to Ligand Field Theory

Ligand Field Theory (LFT) is a sophisticated model that describes the electronic structure of coordination compounds. It is an extension of Crystal Field Theory (CFT), incorporating principles of molecular orbital theory to account for the covalent nature of metal-ligand bonds.[1][2] LFT considers the interaction between the metal's valence orbitals (d, s, and p) and ligand group orbitals, leading to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.[3][4] A key outcome of this interaction in octahedral complexes is the splitting of the metal's d-orbitals into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g).[5] The energy separation between these levels is denoted as Δₒ (the ligand field splitting parameter), and its magnitude is crucial for determining the complex's electronic and magnetic properties.[6][7]

Ligand Field Analysis of [FeF₆]³⁻

Metal Ion and Ligand Characteristics

In the [FeF₆]³⁻ complex, the central metal ion is iron (Fe). Each fluoride ligand (F⁻) carries a -1 charge. To achieve the overall 3- charge of the complex, the iron ion must be in the +3 oxidation state (Fe³⁺).

-

Iron(III) Ion (Fe³⁺): A neutral iron atom has the electron configuration [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses three electrons, two from the 4s orbital and one from the 3d orbital, resulting in a d⁵ electron configuration ([Ar] 3d⁵).[8]

-

Fluoride Ligand (F⁻): The fluoride ion is a small, electronegative ligand. According to the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, F⁻ is a weak-field ligand .[9] This means it induces a relatively small energy gap (Δₒ) between the t₂g and e_g orbitals.

Octahedral Geometry and d-Orbital Splitting

The six fluoride ligands surround the central Fe³⁺ ion in an octahedral arrangement. In this geometry, the ligand orbitals are directed along the x, y, and z axes. The metal's d-orbitals are affected differently by this arrangement:

-

The e_g orbitals (d_z² and d_x²-y²) have lobes that point directly towards the incoming ligands, leading to significant electrostatic repulsion and an increase in their energy.[5]

-

The t₂g orbitals (d_xy, d_xz, and d_yz) have lobes oriented between the axes, experiencing less repulsion and thus being stabilized (lowered in energy) relative to a hypothetical spherical field.[5][7]

This differential interaction splits the degeneracy of the five d-orbitals, as illustrated below.

Caption: d-orbital splitting for Fe³⁺ in an octahedral ligand field.

High-Spin vs. Low-Spin Configuration

For a d⁵ metal ion, there are two possible ways to arrange the electrons in the split d-orbitals:

-

Low-Spin: Electrons fill the lower-energy t₂g orbitals first, pairing up before occupying the higher-energy e_g orbitals. This occurs when the ligand field splitting energy (Δₒ) is greater than the spin pairing energy (P).

-

High-Spin: Electrons occupy all available d-orbitals (both t₂g and e_g) singly before any pairing occurs. This configuration is favored when Δₒ is less than P.[7][9]

In the case of [FeF₆]³⁻, the fluoride ligand is weak-field, resulting in a small Δₒ. The pairing energy for Fe³⁺ is significantly larger than the splitting energy induced by fluoride.[10][11]

| Parameter | Value (cm⁻¹) | Reference |

| Spin Pairing Energy (P) for Fe³⁺ | 29,875 | [10][11] |

| Ligand Field Splitting (Δₒ) for [FeF₆]³⁻ | < 13,700 (Estimated) | [10] |

Since Δₒ < P , it is energetically more favorable for the electrons to occupy the higher-energy e_g orbitals than to pair up in the t₂g orbitals. Consequently, [FeF₆]³⁻ is a high-spin complex .

Electronic Configuration and Magnetic Properties

The high-spin d⁵ electronic configuration for Fe³⁺ in [FeF₆]³⁻ is t₂g³ e_g² . Each of the five d-orbitals is occupied by a single electron.

References

- 1. Ligand-Field Theory [chemed.chem.purdue.edu]

- 2. Ligand field theory - Wikipedia [en.wikipedia.org]

- 3. Ligand Field Theory [wwwchem.uwimona.edu.jm]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dacollege.org [dacollege.org]

- 6. fiveable.me [fiveable.me]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. quora.com [quora.com]

- 9. wikieducator.org [wikieducator.org]

- 10. brainly.com [brainly.com]

- 11. \Rightarrow Sf pairing energy P for F e ^ { 3 + } ions is 29875 \mathrm {.. [askfilo.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Trisodium Hexafluoroferrate(3-)

This technical guide provides a comprehensive overview of the crystal structure of trisodium hexafluoroferrate(3-), also known as sodium hexafluoroferrate(III) (Na₃FeF₆). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state chemistry of this compound.

Crystallographic Data

The crystal structure of trisodium hexafluoroferrate(3-) has been determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system, a fact corroborated by multiple independent studies[1][2][3]. The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Na₃FeF₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[1][2][4] |

| Lattice Parameters | a = 5.43 Å[4] |

| b = 5.71 Å[4] | |

| c = 9.49 Å[4] | |

| α = 90.00°[4] | |

| β = 124.16°[4] | |

| γ = 90.00°[4] | |

| Unit Cell Volume | 243.16 ų[4] |

| Formula Units (Z) | 2 |

Atomic Structure and Coordination

Trisodium hexafluoroferrate(3-) features a complex arrangement of sodium, iron, and fluorine ions. The iron(III) ion is centrally located in an octahedral coordination environment, bonded to six fluoride ions (FeF₆³⁻ octahedra). There are two distinct sodium ion sites within the crystal lattice. One site has Na⁺ bonded to six fluoride ions, forming NaF₆ octahedra that share corners with the FeF₆ octahedra. The other Na⁺ site is in an 8-coordinate geometry with fluorine atoms[4]. The bond distances for Na-F range from 2.20 to 2.95 Å, while the Fe-F bond distances are in the range of 1.93-1.95 Å[4].

Experimental Protocols

The determination of the crystal structure of trisodium hexafluoroferrate(3-) and related doped materials relies on specific synthesis and characterization techniques.

Synthesis of Na₃FeF₆ Micro-powders via Hydrothermal Method

This protocol is based on the synthesis of doped Na₃FeF₆ as described in the literature[1][2].

-

Precursor Preparation : Stoichiometric amounts of sodium fluoride (NaF) and ferric chloride (FeCl₃) are dissolved in deionized water. For doped samples, a corresponding amount of a rare-earth salt (e.g., EuCl₃ or TbCl₃) is added to the solution.

-

Hydrothermal Reaction : The precursor solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).

-

Product Recovery : After the reaction, the autoclave is allowed to cool to room temperature naturally. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven at a moderate temperature (e.g., 60-80 °C).

Crystal Structure Determination by X-ray Diffraction (XRD)

-

Sample Preparation : A fine powder of the synthesized Na₃FeF₆ is gently packed into a sample holder.

-

Data Collection : The sample is mounted in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis : The resulting XRD pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters of the material. This is typically achieved by comparing the experimental pattern to standard diffraction databases or by using indexing and refinement software.

Visualization of Crystallographic Information

The logical hierarchy of the crystallographic data for trisodium hexafluoroferrate(3-) is presented in the following diagram.

Caption: Hierarchical relationship of Na₃FeF₆ crystallographic data.

References

Navigating the Solubility Landscape of Trisodium Hexafluoroferrate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trisodium hexafluoroferrate(III) (Na₃FeF₆), a compound of interest in various scientific and pharmaceutical applications. Due to a notable lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for determining its solubility. It outlines detailed experimental protocols and theoretical considerations, equipping researchers with the necessary tools to generate reliable solubility data in their own laboratories.

Understanding the Solubility of Trisodium Hexafluoroferrate(III)

Trisodium hexafluoroferrate(III) is an inorganic complex salt. Its solubility is governed by the interplay of lattice energy, solvation energy, and the nature of the solvent. The dissociation of the salt into sodium cations (Na⁺) and hexafluoroferrate(III) anions ([FeF₆]³⁻) and the subsequent interaction of these ions with solvent molecules are the key processes determining its solubility. While specific data is scarce, the general principles of inorganic salt solubility suggest that its solubility in polar solvents like water would be higher than in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | [Placeholder] | [Placeholder] | [e.g., Gravimetric] | pH of saturated solution |

| Water | 50 | [Placeholder] | [Placeholder] | [e.g., Gravimetric] | pH of saturated solution |

| Ethanol | 25 | [Placeholder] | [Placeholder] | [e.g., Spectroscopic] | Anhydrous solvent |

| Methanol | 25 | [Placeholder] | [Placeholder] | [e.g., Spectroscopic] | Anhydrous solvent |

| Dimethyl Sulfoxide (DMSO) | 25 | [Placeholder] | [Placeholder] | [e.g., HPLC] | |

| Water/Ethanol (50:50 v/v) | 25 | [Placeholder] | [Placeholder] | [e.g., Gravimetric] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Trisodium hexafluoroferrate(III). This protocol is based on the widely accepted equilibrium method.

Objective: To determine the equilibrium solubility of Trisodium hexafluoroferrate(III) in a given solvent at a specified temperature.

Materials:

-

Trisodium hexafluoroferrate(III) (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, ICP-OES/MS for iron analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Trisodium hexafluoroferrate(III) to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish.

-

Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the residue (dissolved Trisodium hexafluoroferrate(III)) is achieved.

-

Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.

-

-

Spectroscopic Method (for solvents where the complex has a chromophore):

-

Prepare a series of standard solutions of Trisodium hexafluoroferrate(III) of known concentrations.

-

Measure the absorbance of the standard solutions and the filtered saturated solution at a predetermined wavelength.

-

Construct a calibration curve and determine the concentration of the saturated solution.

-

-

Inductively Coupled Plasma (ICP) Analysis:

-

Dilute the filtered saturated solution to a suitable concentration range for ICP-OES or ICP-MS analysis.

-

Measure the concentration of iron in the diluted solution.

-

Back-calculate the concentration of Trisodium hexafluoroferrate(III) in the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Record the temperature at which the determination was performed.

-

Specify the analytical method used for quantification.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of Trisodium hexafluoroferrate(III).

Conclusion

A Preliminary Investigation into the Reactivity of the Hexafluoroferrate(III) Anion, [FeF₆]³⁻

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The hexafluoroferrate(III) anion, [FeF₆]³⁻, is an octahedral coordination complex featuring a central iron atom in the +3 oxidation state. Characterized by its high-spin d⁵ electronic configuration, this complex serves as a valuable subject for investigating fundamental principles of coordination chemistry, including ligand field theory, reaction kinetics, and redox behavior. Its reactivity is primarily dominated by ligand substitution and oxidation-reduction pathways, stemming from the properties of the iron(III) center and the strong iron-fluorine bonds. This technical guide provides a consolidated overview of the synthesis, electronic structure, and key reactive pathways of [FeF₆]³⁻, supported by generalized experimental protocols and logical workflow diagrams to facilitate further research and application.

Introduction: Electronic Structure and Properties

The hexafluoroferrate(III) complex is a coordination entity where a central Fe³⁺ ion is coordinated to six fluoride (F⁻) ligands. The iron atom, with a ground state electronic configuration of [Ar] 3d⁶ 4s², adopts a 3d⁵ configuration in its +3 oxidation state.[1] Fluoride is a weak-field ligand, resulting in a small crystal field splitting energy (Δoct). Consequently, the electrons remain unpaired in accordance with Hund's rule, populating the orbitals as t₂g³ eg². This high-spin configuration gives the complex five unpaired electrons, making it paramagnetic.[1][2][3] This configuration also classifies [FeF₆]³⁻ as an outer orbital complex, utilizing sp³d² hybridization.[1][3][4] Despite the presence of unpaired electrons, d-d electronic transitions are spin-forbidden, rendering the complex nearly colorless in solution.[2][5]

| Property | Description | Reference |

| Formula | [FeF₆]³⁻ | [6] |

| Central Atom | Iron (Fe) | [1] |

| Oxidation State | +3 | [1] |

| Electron Config. | [Ar] 3d⁵ (high-spin) | [2][3] |

| Unpaired Electrons | 5 | [1] |

| Hybridization | sp³d² (outer orbital) | [1] |

| Geometry | Octahedral | [4] |

| Magnetic Moment | ~5.92 Bohr Magnetons | |

| Ligand Type | F⁻ (weak-field, π-donor) | [1][7] |

Synthesis of Hexafluoroferrate(III)

The synthesis of [FeF₆]³⁻ salts can be accomplished through several methods, with the choice depending on the desired cation and purity requirements. Both aqueous and non-aqueous routes are viable.[8]

Synthesis Methodologies

-

Aqueous Route : This method involves the reaction of an iron(III) salt, such as ferric chloride (FeCl₃), with a fluoride source like sodium fluoride (NaF) in an aqueous solution.[8] Careful pH control is crucial to prevent the premature hydrolysis of the Fe³⁺ ion.[8]

-

Non-Aqueous/Solid-State Route : To produce anhydrous salts and avoid hydrolysis, solid-state reactions at elevated temperatures are employed. A common industrial method involves reacting sodium fluoride (NaF) and iron(III) fluoride (FeF₃) in a 3:1 stoichiometric ratio in nickel autoclaves at 120–150°C.[8]

Caption: Generalized workflow for the synthesis of [FeF₆]³⁻.

Experimental Protocol 1: General Aqueous Synthesis

-

Preparation : Prepare separate aqueous solutions of a soluble iron(III) salt (e.g., FeCl₃) and a stoichiometric excess of a fluoride salt (e.g., NaF).

-

Reaction : Slowly add the iron(III) solution to the fluoride solution under constant stirring. Maintain the pH in a slightly acidic range to prevent the formation of iron hydroxides.

-

Precipitation : The less soluble [FeF₆]³⁻ salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

-

Isolation : Isolate the precipitate by filtration.

-

Purification : Wash the collected solid with cold deionized water to remove soluble impurities, followed by a suitable organic solvent (e.g., ethanol or acetone) to aid in drying.

-

Drying : Dry the final product under a vacuum or in a desiccator to yield the desired hexafluoroferrate(III) salt.

Key Reactivity Pathways

The reactivity of [FeF₆]³⁻ is chiefly characterized by ligand substitution, hydrolysis, and redox reactions.

Ligand Substitution Reactions

The [FeF₆]³⁻ anion can participate in ligand exchange processes.[9] Studies using ¹⁹F NMR have been employed to determine the rate constants and activation parameters for the exchange of fluoride ions with the bulk solvent.[9] Furthermore, the formation of [FeF₆]³⁻ can be achieved by displacing other ligands from an iron(III) center. A classic example is the addition of a fluoride source to a solution containing the blood-red thiocyanate complex, [Fe(SCN)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺, which results in the formation of the colorless [FeF₆]³⁻, indicating that the Fe-F bond is more stable.[10]

Caption: Ligand substitution pathway forming [FeF₆]³⁻.

Hydrolysis

In aqueous solutions, particularly under acidic conditions, the [FeF₆]³⁻ ion is susceptible to hydrolysis.[8] This reaction involves the substitution of fluoride ligands by water or hydroxide ions, ultimately leading to the formation of iron(III) hydroxide and hydrofluoric acid.[8] Kinetic models show that the rate of this hydrolysis is dependent on the hydrogen ion concentration.[8] Unlike the hydrolysis of some other hexafluorides, this process is not a redox reaction, as the oxidation state of iron remains +3.[11]

Caption: Hydrolysis pathway of [FeF₆]³⁻ in acidic solution.

Oxidation-Reduction Reactions

The iron(III) center in [FeF₆]³⁻ makes the complex a potent oxidizing agent.[8] It can oxidize a variety of substrates through an electron transfer mechanism, during which the iron center is reduced from Fe³⁺ to Fe²⁺. The specific pathways and reaction rates are highly dependent on the substrate and reaction conditions.[8]

Quantitative Reactivity Data

| Parameter | Reaction Type | Value | Conditions | Reference |

| k_exchange | F⁻ Ligand Exchange | Data not available | (Specify T, P, Solvent) | [9] |

| Ea | F⁻ Ligand Exchange | Data not available | (Specify T, P, Solvent) | [9] |

| k_hydrolysis | Hydrolysis | Data not available | (Specify pH, T) | [8] |

| E⁰ | [FeF₆]³⁻/[FeF₆]⁴⁻ | Data not available | (Specify Solvent, Electrolyte) | - |

| log K_stability | Formation Constant | Data not available | (Specify Solvent) | - |

Experimental Protocols for Reactivity Studies

Protocol 2: Monitoring Ligand Substitution Kinetics (e.g., via UV-Vis)

-

Setup : Use a stopped-flow spectrophotometer for rapid reactions or a standard UV-Vis spectrophotometer for slower reactions.

-

Reagents : Prepare solutions of the initial iron complex (e.g., an aquated iron(III) salt or another complex) and the incoming ligand (e.g., NaF) in a suitable, non-interfering buffer.

-

Measurement : Equilibrate the instrument and reagent solutions to the desired temperature.

-

Initiation : Rapidly mix the reactants and immediately begin recording the absorbance at a wavelength where a significant change occurs (e.g., the disappearance of a colored reactant or appearance of a product).

-

Analysis : Plot absorbance versus time. Fit the resulting kinetic trace to an appropriate rate law (e.g., first-order or second-order) to extract the observed rate constant (k_obs). Repeat at various ligand concentrations to determine the full rate law and the rate constant (k).

Protocol 3: Monitoring Hydrolysis via Potentiometry

-

Setup : Use a fluoride ion-selective electrode (ISE) coupled with a reference electrode and a pH meter/ion meter.

-

Calibration : Calibrate the fluoride ISE using a series of standard fluoride solutions in a matrix that mimics the reaction medium (i.e., same ionic strength).

-

Reaction : Prepare a solution of a [FeF₆]³⁻ salt in a buffered aqueous solution at a specific pH and temperature.

-

Monitoring : Immerse the electrodes in the solution and record the fluoride ion concentration (or potential) as a function of time. The rate of increase in free [F⁻] corresponds to the rate of hydrolysis.

-

Analysis : Plot [F⁻] versus time. The initial slope of this curve can be used to determine the initial rate of hydrolysis. Perform the experiment at different initial concentrations and pH values to determine the reaction order and rate constant.

Relevance in Research and Drug Development

While [FeF₆]³⁻ itself is not a therapeutic agent, understanding its reactivity provides valuable insights applicable to broader fields:

-

Catalysis : Iron is an abundant, low-toxicity metal, and iron-based catalysts are increasingly used for sustainable organic transformations, including oxidations and cross-coupling reactions.[12] The principles governing the reactivity of [FeF₆]³⁻ inform the design of novel iron catalysts.

-

Bioinorganic Chemistry : Iron is essential for biological processes, often involving ligand substitution and redox changes at an iron center within a protein active site (e.g., hemoglobin).[13] Studying simpler complexes like [FeF₆]³⁻ provides fundamental data on these processes.

-

Drug Development : In drug discovery, understanding how potential drug molecules interact with metalloenzymes is critical. The study of ligand substitution reactions can model how a drug might bind to or be displaced from a metal center in a biological target. Furthermore, iron complexes are being developed for therapeutic and diagnostic applications, making the fundamental chemistry of complexes like [FeF₆]³⁻ highly relevant.[14]

Conclusion

The hexafluoroferrate(III) anion is a high-spin d⁵ complex whose chemistry is a rich illustration of fundamental inorganic principles. Its primary modes of reactivity—ligand substitution, hydrolysis, and redox reactions—are dictated by its electronic structure and the nature of the Fe-F bond. While foundational knowledge of these pathways exists, this guide highlights the need for more extensive quantitative data to fully characterize its reaction kinetics and thermodynamics. The provided workflows and generalized protocols offer a framework for researchers to systematically investigate [FeF₆]³⁻, contributing to the broader understanding of iron coordination chemistry and its applications in catalysis and biomedical science.

References

- 1. quora.com [quora.com]

- 2. Welcome to Chem Zipper.com......: Why [FeF6]3– is colourless whereas [CoF6]3– is coloured ? [chemzipper.com]

- 3. Hexafluoroferrate(III) ion is an outer orbital complex. The number of unp.. [askfilo.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Welcome to Chem Zipper.com......: August 2019 [chemzipper.com]

- 6. Hexafluoroferrate(3-) | F6Fe-3 | CID 26288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular orbitals diagrams of hexacyanoferrate(III) and hexafluoroferrate(III) | PPTX [slideshare.net]

- 8. Hexafluoroferrate(3-) | Benchchem [benchchem.com]

- 9. Dynamics of ligand exchange and association processes in solutions of transition 3d-metal fluorides [inis.iaea.org]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevise.org [chemrevise.org]

- 14. italfarmaco.com [italfarmaco.com]

Methodological & Application

Application Notes and Protocols for Trisodium Hexafluoroferrate(III) as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium hexafluoroferrate(III), with the chemical formula Na₃[FeF₆], is a complex salt containing iron in the +3 oxidation state. The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is recognized as a potent oxidizing agent. This property arises from the propensity of the Fe(III) center to be reduced to Fe(II) by accepting an electron.[1] The oxidation mechanism is typically characterized as an outer-sphere electron transfer.[2] While the theoretical oxidizing power of Trisodium hexafluoroferrate(III) is established, its practical application in synthetic organic chemistry, particularly in the context of drug development, is not extensively documented in publicly available literature.

These application notes provide an overview of the known properties of Trisodium hexafluoroferrate(III), a generalized protocol for its use as an oxidizing agent in a laboratory setting, and a discussion of its potential applications. The provided experimental protocol is a representative example based on general principles of oxidation chemistry and should be adapted and optimized for specific substrates.

Physicochemical and Safety Data

Proper handling of Trisodium hexafluoroferrate(III) is essential. It is a powder that may cause irritation.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Table 1: Physicochemical and Safety Data for Trisodium Hexafluoroferrate(III)

| Property | Value |

| Chemical Formula | Na₃[FeF₆] |

| Molecular Weight | 238.80 g/mol [3] |

| Appearance | Powder[2] |

| Iron Oxidation State | +3[1] |

| Electronic Configuration of Fe(III) | [Ar] 3d⁵ (high-spin)[4] |

| Unpaired Electrons | 5[4][5] |

| Hazards | May cause skin, eye, and respiratory irritation.[6] |

| Handling Precautions | Avoid dust formation. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.[6][7] |

Oxidizing Properties

The oxidizing capability of the [FeF₆]³⁻ ion is centered on the Fe(III)/Fe(II) redox couple. The high electronegativity of the fluorine ligands stabilizes the +3 oxidation state of iron, making the complex a willing electron acceptor. The reaction can be represented as:

[FeF₆]³⁻ + e⁻ → [FeF₆]⁴⁻

Potential Applications in Research and Drug Development

While specific examples of the use of Trisodium hexafluoroferrate(III) as an oxidizing agent in drug synthesis are scarce in the literature, its properties suggest potential applications:

-

Selective Oxidation: As a one-electron oxidant, it could potentially be used for selective oxidation of sensitive functional groups where over-oxidation is a concern.

-

Fluoride-Tolerant Reactions: In synthetic routes where fluoride ions are present or desired in the reaction medium, Trisodium hexafluoroferrate(III) could serve as a compatible oxidizing agent.

-

Synthesis of Fluorinated Molecules: Although not a direct fluorinating agent, its use in the synthesis of fluorinated compounds of interest in medicinal chemistry could be explored. Fluorine is a key element in many modern pharmaceuticals, enhancing properties like metabolic stability and binding affinity.[8][9][10]

-

Initiator for Polymerization: Its ability to participate in single-electron transfer processes suggests it could be investigated as an initiator for certain types of polymerization reactions.

Generalized Experimental Protocol: Oxidation of a Secondary Alcohol

The following is a generalized protocol for the oxidation of a secondary alcohol to a ketone. This protocol is illustrative and requires optimization for specific substrates and scales.

Objective: To oxidize a generic secondary alcohol (e.g., cyclohexanol) to the corresponding ketone (cyclohexanone) using Trisodium hexafluoroferrate(III).

Materials:

-

Trisodium hexafluoroferrate(III)

-

Secondary alcohol (substrate)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Quenching solution (e.g., saturated aqueous sodium sulfite)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere, add the secondary alcohol and a suitable anhydrous solvent.

-

Stir the solution at room temperature.

-

-

Addition of Oxidizing Agent:

-

In a separate flask, dissolve Trisodium hexafluoroferrate(III) in the same anhydrous solvent. Gentle heating may be required to aid dissolution.

-

Slowly add the Trisodium hexafluoroferrate(III) solution to the stirring alcohol solution at a controlled temperature (e.g., room temperature or slightly elevated).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. Periodically take aliquots from the reaction mixture and compare the spot of the starting material with the newly forming product spot.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium sulfite to consume any unreacted oxidant.

-

If the solvent is water-miscible, remove it under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

-

Visualizations

Caption: A generalized workflow for the oxidation of an organic substrate using Trisodium hexafluoroferrate(III).

Caption: A simplified diagram illustrating the outer-sphere electron transfer mechanism for oxidation by hexafluoroferrate(3-).

References

- 1. Hexafluoroferrate(3-) | Benchchem [benchchem.com]

- 2. Sodium hexafluoroferrate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexafluoroferrate(III) ion is an outer orbital complex. The number of unp.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. ecacs.ca [ecacs.ca]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aqueous Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])

Introduction